molecular formula C7H10N2O2S B1372623 3-Amino-2-methylbenzene-1-sulfonamide CAS No. 1036585-24-6

3-Amino-2-methylbenzene-1-sulfonamide

Cat. No. B1372623
M. Wt: 186.23 g/mol
InChI Key: SYTWUEBLPSAYDE-UHFFFAOYSA-N
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Description

3-Amino-2-methylbenzene-1-sulfonamide is a molecule that falls under the category of sulfonamides . It has a molecular formula of C7H10N2O2S and a molecular weight of 186.23 .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-methylbenzene-1-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-2-methylbenzene-1-sulfonamide are not available, sulfonamides as a group are known to exhibit a range of pharmacological activities .

Scientific Research Applications

  • Antibiotic Detection in Food Products : Adrián et al. (2009) developed a sensitive enzyme-linked immunosorbent assay (ELISA) using antibodies against sulfonamide antibiotic congeners, which are derivatives of aminobenzenesulfonylamino, for the detection of sulfonamide antibiotics in milk samples. This method is significant for ensuring food safety, particularly in dairy products Adrián et al., 2009.

  • Cancer Cell Line Analysis and Drug Development : Owa et al. (2002) investigated sulfonamide-focused libraries in antitumor screens using human cancer cell lines. This research identified potent cell cycle inhibitors, contributing to the development of new anticancer drugs Owa et al., 2002.

  • Tumor-Associated Isozyme Inhibition : Ilies et al. (2003) synthesized halogenated sulfonamides to inhibit tumor-associated carbonic anhydrase IX, revealing leads for designing potent antitumor agents Ilies et al., 2003.

  • Environmental Degradation of Sulfonamides : Ricken et al. (2013) identified an unusual microbial pathway for the degradation of sulfamethoxazole and other sulfonamides, involving ipso-hydroxylation and subsequent fragmentation. This study is crucial for understanding the environmental impact and breakdown of sulfonamide antibiotics Ricken et al., 2013.

  • Molecular Structure and Conformation Studies : Petrov et al. (2008) used gas electron diffraction and quantum chemical methods to study the molecular structure and conformational properties of methylbenzene sulfonamide derivatives. This research is significant for understanding the physical and chemical properties of these compounds Petrov et al., 2008.

  • Enzyme Inhibitory Activities : Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, finding substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase Abbasi et al., 2019.

Safety And Hazards

Sulfonamides, including 3-Amino-2-methylbenzene-1-sulfonamide, are not readily biodegradable and have potential to cause various unfavorable side effects . These can include diseases of the digestive and respiratory tracts, and in large doses, may cause a strong allergic reaction .

Future Directions

While specific future directions for 3-Amino-2-methylbenzene-1-sulfonamide are not available, sulfonamides as a group continue to be studied for their diverse range of pharmacological activities . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

properties

IUPAC Name

3-amino-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTWUEBLPSAYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296188
Record name 3-Amino-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methylbenzene-1-sulfonamide

CAS RN

1036585-24-6
Record name 3-Amino-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036585-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-methylbenzene-1-sulfonamide
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